1-(tert-Butylsulfanyl)-2-propyl-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylthio)-2-propyl-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of the tert-butylthio group and the propyl group in the structure of this compound imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylthio)-2-propyl-2H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of a suitable isoindole precursor with tert-butylthiol and a propylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-(tert-Butylthio)-2-propyl-2H-isoindole may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the isoindole framework, resulting in a more sustainable and versatile production method .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylthio)-2-propyl-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylthio group or the propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(tert-Butylthio)-2-propyl-2H-isoindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials and as a precursor for functionalized compounds.
Mechanism of Action
The mechanism of action of 1-(tert-Butylthio)-2-propyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tert-butylthio group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: An organosulfur compound with similar reactivity patterns.
tert-Butylthioanisole: Another compound containing the tert-butylthio group, used in organic synthesis.
tert-Butylthioacetate: A related compound with applications in chemical transformations.
Uniqueness
1-(tert-Butylthio)-2-propyl-2H-isoindole is unique due to its specific isoindole framework combined with the tert-butylthio and propyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
64807-91-6 |
---|---|
Molecular Formula |
C15H21NS |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-2-propylisoindole |
InChI |
InChI=1S/C15H21NS/c1-5-10-16-11-12-8-6-7-9-13(12)14(16)17-15(2,3)4/h6-9,11H,5,10H2,1-4H3 |
InChI Key |
DHUKQEVUQMZMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C=CC=CC2=C1SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.